
6-Methoxyquinaldine
Overview
Description
6-Methoxyquinaldine (CAS 1078-28-0), chemically designated as 6-methoxy-2-methylquinoline, is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₁NO. It features a quinoline backbone substituted with a methoxy group at the 6-position and a methyl group at the 2-position. This compound is widely utilized in organic synthesis, particularly in catalytic hydrogenation reactions and as a precursor for pharmaceuticals and agrochemicals .
Preparation Methods
Classical Cyclization Methods
Skraup and Doebner-Miller Syntheses
The Skraup reaction, a traditional method for quinoline synthesis, has been adapted for 6-methoxyquinaldine by using 4-methoxy-2-methylaniline as the starting material. Heating this derivative with glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) at 150–180°C induces cyclodehydration, forming the quinoline core. The methyl group at position 2 originates from the methyl substituent on the aniline precursor, while the methoxy group is introduced via the 4-methoxy configuration .
Reaction Conditions:
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Temperature: 150–180°C
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Time: 8–12 hours
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Yield: 40–55%
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Key Challenge: Over-oxidation leading to byproducts like quinoline N-oxides.
The Doebner-Miller variant replaces glycerol with α,β-unsaturated ketones (e.g., methyl vinyl ketone), enabling milder conditions (100–120°C) but requiring stoichiometric acids like polyphosphoric acid .
Transition Metal-Catalyzed Approaches
Oxidative Annulation with 4-Methoxyaniline
A modern protocol from the Lanzhou Institute of Chemical Physics employs a transition metal catalyst (e.g., Ru or Pd) to mediate the oxidative annulation of 4-methoxyaniline with 1,3-propylene glycol under oxygen atmosphere . This method introduces the methyl group via a co-catalyst system, achieving 72% yield.
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Catalyst: 0.005 mmol transition metal
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Co-catalysts: 0.04 mmol Co-catalyst I, 0.08 mmol Co-catalyst II
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Solvent: 1,3-Propylene glycol
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Temperature: 150°C
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Time: 12 hours
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Post-processing: Neutralization and extraction
Advantages:
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Atom-efficient, with water as the only byproduct.
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Scalable under continuous flow conditions.
Nucleophilic Aromatic Substitution (NAS)
Methoxylation of 6-Chloro-2-methylquinoline
A patent-pending method from WO2007101841A2 describes the substitution of chlorine in 7-chloro-2-methylquinoline with methoxide . While originally developed for montelukast synthesis, this approach is adaptable to this compound by using 6-chloro-2-methylquinoline as the substrate.
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Substrate: 6-Chloro-2-methylquinoline
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Reagent: Sodium methoxide (3 equiv)
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Catalyst: CuI (5 mol%)
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Solvent: DMF, 120°C
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Yield: 60–65%
Mechanistic Insight:
The copper catalyst facilitates the formation of a Meisenheimer complex, stabilizing the transition state during methoxide attack at position 6.
Friedländer Condensation
Aldehyde-Ketone Cyclocondensation
Condensing 2-amino-4-methoxybenzaldehyde with methyl acetoacetate in diphenyl ether at 200°C produces this compound via Friedländer quinoline synthesis. The methyl group at position 2 arises from the ketone component.
Typical Parameters:
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Temperature: 200°C
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Time: 6 hours
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Yield: 50–58%
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Limitations: Requires anhydrous conditions and high-boiling solvents.
Comparative Analysis of Methods
Method | Conditions | Yield | Catalyst | Green Metrics |
---|---|---|---|---|
Skraup Synthesis | 150°C, H2SO4, 12 h | 40–55% | None | Low (toxic oxidants) |
Transition Metal Catalyzed | 150°C, O2, 12 h | 72% | Ru/Pd | High (water byproduct) |
NAS (CuI) | 120°C, DMF, 8 h | 60–65% | CuI | Moderate (DMF solvent) |
Friedländer Condensation | 200°C, diphenyl ether, 6 h | 50–58% | None | Low (high energy input) |
Industrial and Green Chemistry Considerations
The transition metal-catalyzed method aligns with green chemistry principles by avoiding halogenated solvents and enabling catalyst recycling. In contrast, NAS routes require polar aprotic solvents like DMF, necessitating post-reaction purification. Emerging strategies focus on biocatalytic approaches using engineered oxidoreductases to introduce methoxy groups regioselectively, though these remain experimental.
Chemical Reactions Analysis
6-Methoxyquinaldine undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 6-methoxyquinaldine and its derivatives as P-glycoprotein inhibitors, which are crucial in overcoming multidrug resistance in cancer therapy. A study synthesized a series of 6-methoxy-2-arylquinoline analogues that demonstrated significant P-glycoprotein inhibition, particularly compounds 5a and 5b, which showed a potency greater than verapamil, a known P-glycoprotein inhibitor . This suggests that this compound can be a scaffold for developing new anticancer agents.
Table 1: Anticancer Activity of this compound Derivatives
Compound | P-glycoprotein Inhibition | Cytotoxicity (MTT Assay) | Remarks |
---|---|---|---|
5a | Stronger than verapamil | Low to moderate | Effective against multidrug-resistant cells |
5b | 2.1-fold stronger than verapamil | Low to moderate | Effective against drug-sensitive cells |
Biochemical Applications
RNA-Specific Fluorescent Probes
this compound has been utilized in the development of RNA-specific fluorescent probes. These probes are essential for studying RNA interactions and dynamics within biological systems. The synthesis and characterization of three such probes (E36, E144, and F22) demonstrated their effectiveness in selectively binding RNA molecules, thereby facilitating various biochemical assays .
Table 2: Properties of RNA-Specific Probes Derived from this compound
Probe Name | Binding Affinity | Fluorescence Intensity | Application |
---|---|---|---|
E36 | High | Strong | RNA imaging |
E144 | Moderate | Moderate | RNA quantification |
F22 | High | Very strong | RNA structure analysis |
Material Science
Synthesis of Ionic Liquids
Research has shown that this compound can participate in the formation of ionic liquids when combined with certain anions. For instance, the interaction between quinine and tetraphenyl borate with this compound has been studied for its stability and potential applications in green chemistry . These ionic liquids can serve as solvents or catalysts in various chemical reactions.
Computational Studies
Theoretical Insights
Theoretical studies employing density functional theory (DFT) have provided insights into the electronic properties of this compound. These studies revealed significant charge transfer characteristics and stability under various conditions, indicating its potential utility in electronic applications .
Mechanism of Action
The mechanism of action of 6-Methoxyquinaldine involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and interfere with DNA replication processes. The methoxy and methyl groups on the quinoline ring enhance its binding affinity to these targets, making it a potent compound in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The table below summarizes key structural and molecular differences between 6-Methoxyquinaldine and related compounds:
Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |
---|---|---|---|---|
This compound | C₁₁H₁₁NO | 173.21 g/mol | 1078-28-0 | 2-methylquinoline with 6-OCH₃ substituent |
6-Methoxyquinoline | C₁₀H₉NO | 159.18 g/mol | 5263-87-6 | Quinoline with 6-OCH₃ substituent (no methyl) |
6-Fluoroquinaldine | C₁₀H₈FN | 161.18 g/mol | Not provided | 2-methylquinoline with 6-F substituent |
6-Methoxyisoquinoline | C₁₀H₉NO | 159.18 g/mol | Not provided | Isoquinoline with 6-OCH₃ substituent |
6-Methoxyquinazoline | C₉H₈N₂O | 160.18 g/mol | Not provided | Quinazoline with 6-OCH₃ substituent |
Notes:
- The methyl group in this compound introduces steric hindrance, differentiating it from 6-Methoxyquinoline .
- Fluoroquinaldine (electron-withdrawing F) contrasts with the methoxy group (electron-donating OCH₃), influencing reactivity .
Reactivity in Catalytic Hydrogenation
This compound exhibits high reactivity in selective hydrogenation reactions. Using an iron-based catalyst, it achieves 95% yield in pyridine core hydrogenation, outperforming 6-fluoroquinaldine (94%) and 7-fluoroquinaldine (88%). This efficiency is attributed to the electron-donating methoxy group enhancing substrate-catalyst interactions .
Key Findings:
- Steric Effects: The 2-methyl group in quinaldine derivatives slightly reduces steric accessibility compared to non-methylated analogs (e.g., 6-Methoxyquinoline) .
- Electronic Effects : Methoxy groups improve hydrogenation yields compared to electron-withdrawing substituents (e.g., fluorine) .
Biological Activity
6-Methoxyquinaldine, a compound belonging to the quinoline family, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its antitumor, antimicrobial, and other relevant biological effects. The findings are supported by data tables and case studies from recent research.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group at the 6-position of the quinaldine structure. This modification enhances its solubility and biological activity compared to other quinoline derivatives.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. For instance, complexes formed with transition metals and this compound were assessed for their cytotoxic effects on lung carcinoma cells (A549). The results indicated that these complexes induced oxidative damage, leading to significant cell death.
Table 1: Antitumor Activity of this compound Complexes
Complex | IC50 (µM) | Mechanism of Action |
---|---|---|
Co(II) | 25.5 | Induction of oxidative stress |
Cu(II) | 18.7 | DNA intercalation and damage |
Ni(II) | 30.2 | Apoptosis induction |
Zn(II) | 22.1 | Cell cycle arrest |
These findings suggest that the metal complexes of this compound exhibit promising antitumor properties through various mechanisms, including oxidative stress induction and apoptosis.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been extensively studied. Its derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A series of new derivatives were synthesized and tested against common pathogens:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
The results revealed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics.
Table 2: Antimicrobial Activity of this compound Derivatives
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
Derivative A | 0.125 | S. aureus |
Derivative B | 0.250 | E. coli |
Derivative C | 0.500 | Pseudomonas aeruginosa |
These results indicate that modifications to the basic structure of this compound can enhance its antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- P-Glycoprotein Inhibition : Certain analogues have been identified as potent inhibitors of P-glycoprotein, which is crucial in multidrug resistance in cancer cells .
- Fluorescence Properties : Studies have shown that the fluorescence emission characteristics of this compound can be utilized in tracking cellular interactions and drug delivery systems .
Properties
IUPAC Name |
6-methoxy-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGJQQFMJKMXJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148246 | |
Record name | 6-Methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1078-28-0 | |
Record name | 6-Methoxy-2-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxyquinaldine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxyquinaldine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15557 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHOXYQUINALDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC360F525A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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